
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide, also known as BRD0705, is a novel small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. BRD0705 belongs to the class of pyridazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, this compound has been found to interact with various proteins, including HDAC6 and HSP90, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound is not very soluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide. One area of research is to further elucidate the mechanism of action of this compound, which could help to identify potential new therapeutic targets. Another area of research is to explore the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a novel small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound has been extensively studied for its potential in cancer, inflammation, and neurological disorders. Although the exact mechanism of action of this compound is not fully understood, it has been found to exhibit a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide involves a multi-step process that starts with the reaction between 4-bromoaniline and ethyl acetoacetate to form 4-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield 2-amino-3-(4-bromophenyl)-6-oxopyridazine. Finally, the target compound this compound is obtained by reacting 2-amino-3-(4-bromophenyl)-6-oxopyridazine with 2,5-diethoxybenzoyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4/c1-3-29-17-9-11-20(30-4-2)19(13-17)24-21(27)14-26-22(28)12-10-18(25-26)15-5-7-16(23)8-6-15/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHVNXLYSEVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
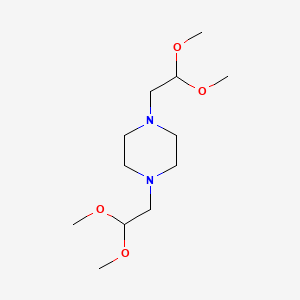

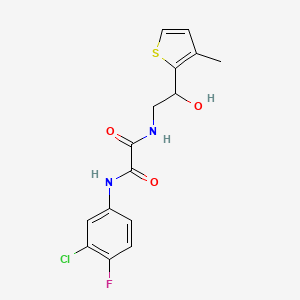
![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)
![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)
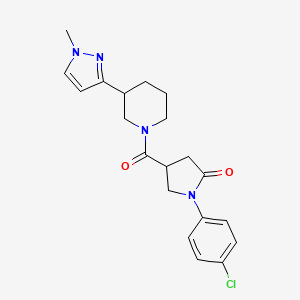
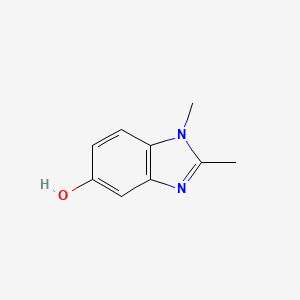

![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
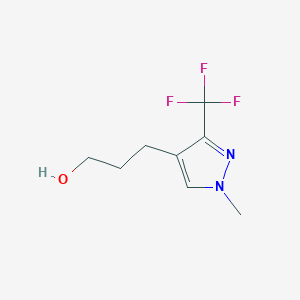
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)